molecular formula C20H18N2O3 B14286112 Ethyl (6-oxo-3,5-diphenylpyridazin-1(6H)-yl)acetate CAS No. 127661-83-0

Ethyl (6-oxo-3,5-diphenylpyridazin-1(6H)-yl)acetate

Cat. No.: B14286112
CAS No.: 127661-83-0
M. Wt: 334.4 g/mol
InChI Key: HBTYOVKQXFFHLE-UHFFFAOYSA-N
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Description

Ethyl (6-oxo-3,5-diphenylpyridazin-1(6H)-yl)acetate is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-oxo-3,5-diphenylpyridazin-1(6H)-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diphenylpyridazine-6-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-oxo-3,5-diphenylpyridazin-1(6H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction may produce hydroxypyridazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (6-oxo-3,5-diphenylpyridazin-1(6H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenylpyridazine: A precursor in the synthesis of Ethyl (6-oxo-3,5-diphenylpyridazin-1(6H)-yl)acetate.

    Ethyl 3,5-diphenylpyridazine-6-carboxylate: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

127661-83-0

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-(6-oxo-3,5-diphenylpyridazin-1-yl)acetate

InChI

InChI=1S/C20H18N2O3/c1-2-25-19(23)14-22-20(24)17(15-9-5-3-6-10-15)13-18(21-22)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3

InChI Key

HBTYOVKQXFFHLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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